molecular formula C22H20N2O B11406504 phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

phenyl[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B11406504
M. Wt: 328.4 g/mol
InChI Key: JNDKZRIYRQLDAK-UHFFFAOYSA-N
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Description

Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzodiazole core with a phenylethyl substituent and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with phenylacetic acid under acidic conditions to form the benzodiazole core. This intermediate is then subjected to Friedel-Crafts alkylation with benzyl chloride to introduce the phenylethyl group. The final step involves the reduction of the resulting ketone to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ketone.

    Reduction: Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methane.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol can be compared to other benzodiazole derivatives:

    Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methane: Lacks the hydroxyl group, making it less polar.

    Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ketone: Contains a ketone group instead of an alcohol, affecting its reactivity.

    Phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]nitrile: Features a nitrile group, which can participate in different chemical reactions.

The uniqueness of phenyl[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

phenyl-[1-(2-phenylethyl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C22H20N2O/c25-21(18-11-5-2-6-12-18)22-23-19-13-7-8-14-20(19)24(22)16-15-17-9-3-1-4-10-17/h1-14,21,25H,15-16H2

InChI Key

JNDKZRIYRQLDAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O

Origin of Product

United States

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